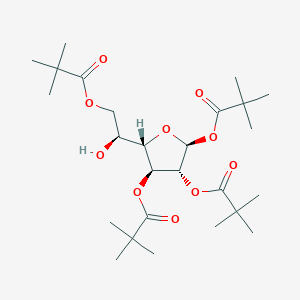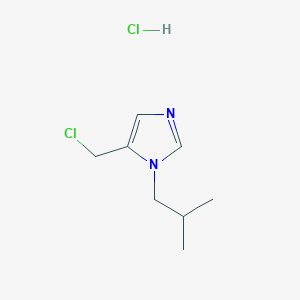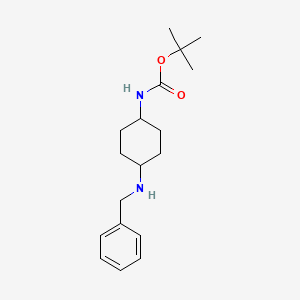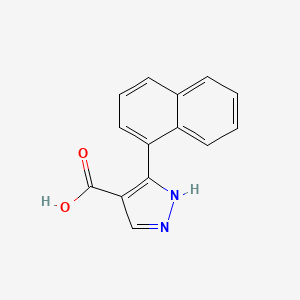
5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid, also known as NPC or Naphthalene Pyrazole Carboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research. NPC is a heterocyclic organic compound with a molecular formula of C16H11N3O2. It is a yellowish powder that is soluble in organic solvents such as DMSO and DMF. NPC is widely used in various scientific research fields due to its unique properties and characteristics.
Wirkmechanismus
Target of Action
Similar compounds such as n-(naphthalen-1-yl) phenazine-1-carboxamide have been studied for their inhibitory effects on rhizoctonia solani
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the microscopic morphology of the target organism . More research is required to elucidate the specific mode of action of this compound.
Biochemical Pathways
Related compounds have been shown to affect several metabolic pathways, such as steroid biosynthesis and abc transporters
Result of Action
Related compounds have been shown to cause changes in the microscopic morphology of the target organism . More research is needed to understand the specific effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high solubility in organic solvents, which makes it easy to dissolve in various solutions. 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid is also stable under various conditions, making it suitable for long-term storage. However, 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the study of 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid. One potential direction is the further exploration of its anticancer properties, particularly in the development of novel cancer therapies. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid could lead to more efficient and cost-effective production of this compound.
Wissenschaftliche Forschungsanwendungen
5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid has been extensively studied in various scientific research fields due to its unique properties and characteristics. It has been found to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for drug discovery and development. 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid has been studied for its anticancer, anti-inflammatory, and antiviral properties. It has also been found to exhibit potent inhibitory activity against various enzymes such as COX-2 and MMP-9.
Eigenschaften
IUPAC Name |
5-naphthalen-1-yl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-8-15-16-13(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXDJIAZWUIZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=NN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









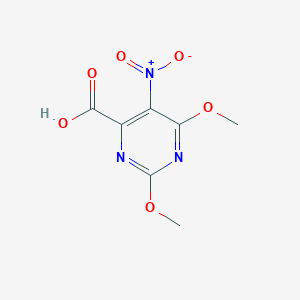

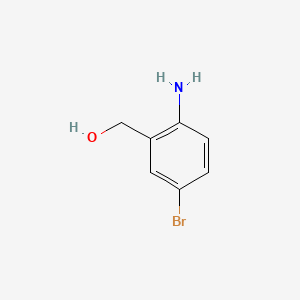
![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)
